(-)-Quinpirole hydrochloride (-)-Quinpirole hydrochloride Selective dopamine D2 receptor agonist (Ki values are 4.8, ~24, ~30 and 1900 nM at D2, D3, D4 and D1 receptors respectively).
Brand Name: Vulcanchem
CAS No.: 85798-08-9
VCID: VC0004210
InChI: InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1
SMILES: CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Molecular Formula: C13H22ClN3
Molecular Weight: 255.79 g/mol

(-)-Quinpirole hydrochloride

CAS No.: 85798-08-9

Inhibitors

VCID: VC0004210

Molecular Formula: C13H22ClN3

Molecular Weight: 255.79 g/mol

(-)-Quinpirole hydrochloride - 85798-08-9

CAS No. 85798-08-9
Product Name (-)-Quinpirole hydrochloride
Molecular Formula C13H22ClN3
Molecular Weight 255.79 g/mol
IUPAC Name (4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride
Standard InChI InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1
Standard InChIKey HJHVRVJTYPKTHX-HTMVYDOJSA-N
Isomeric SMILES CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl
SMILES CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Canonical SMILES CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Description Selective dopamine D2 receptor agonist (Ki values are 4.8, ~24, ~30 and 1900 nM at D2, D3, D4 and D1 receptors respectively).
Synonyms (4aR-trans)-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline hydrochloride
PubChem Compound 55397
Last Modified Nov 11 2021
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